molecular formula C14H18N6O4 B13108752 (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

Número de catálogo: B13108752
Peso molecular: 334.33 g/mol
Clave InChI: DKBBHJATSCFNJQ-LOKDSWTASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally modified adenosine derivative featuring:

  • A 6-amino-9H-purin-9-yl base, retaining the core adenine scaffold critical for nucleoside activity.
  • A tetrahydrofuro[3,4-d][1,3]dioxole sugar moiety with N,2,2-trimethyl substitutions, enhancing lipophilicity and metabolic stability compared to natural ribose.

Propiedades

Fórmula molecular

C14H18N6O4

Peso molecular

334.33 g/mol

Nombre IUPAC

(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide

InChI

InChI=1S/C14H18N6O4/c1-14(2)23-7-8(12(21)16-3)22-13(9(7)24-14)20-5-19-6-10(15)17-4-18-11(6)20/h4-5,7-9,13H,1-3H3,(H,16,21)(H2,15,17,18)/t7-,8+,9-,13-/m1/s1

Clave InChI

DKBBHJATSCFNJQ-LOKDSWTASA-N

SMILES isomérico

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)NC)N3C=NC4=C(N=CN=C43)N)C

SMILES canónico

CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C(N=CN=C43)N)C

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the furodioxole ring system. Key steps include:

    Formation of the Purine Base: This involves the reaction of appropriate amines with formamide derivatives under controlled conditions.

    Construction of the Furodioxole Ring: This step requires cyclization reactions, often facilitated by catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Final Coupling: The final step involves coupling the purine base with the furodioxole ring, typically using peptide coupling reagents to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The purine base can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide: has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes due to its purine base.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves its interaction with specific molecular targets. The purine base allows it to interact with nucleic acids, potentially inhibiting or modifying their function. This interaction can affect various cellular pathways, making it a candidate for therapeutic applications.

Comparación Con Compuestos Similares

Purine Modifications

  • C8 Bromination (Compound 19): Reduces adenosine receptor agonism by steric interference with binding pockets, shifting activity toward antagonism .
  • C2 Iodo/Methylamino (Compound 41): Enhances interaction with monoamine transporters due to increased electron-withdrawing effects and alkyl chain flexibility .
  • C2 Chloro () : May confer resistance to deamination enzymes, extending half-life compared to unmodified adenine derivatives .

Sugar Moiety Variations

  • N,2,2-Trimethyl vs.
  • Tetrahydrofuro[3,4-d][1,3]dioxole vs. Natural Ribose : The rigid, locked conformation of the dioxole ring in the target compound mimics the bioactive ribose conformation, enhancing binding affinity compared to flexible sugars .

Functional Group Effects

  • Carboxamide vs. Carboxylic Acid : The carboxamide group (target compound) offers better solubility and hydrogen-bonding capacity than the carboxylic acid (), which may ionize at physiological pH, altering membrane permeability .
  • Cyclopentyl-Benzyl Substituents (Compounds 35–39) : Bulky hydrophobic groups enhance A1 receptor selectivity by filling hydrophobic pockets in the receptor’s binding site .

Actividad Biológica

The compound (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide , often referred to as a purine derivative, is notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure includes a purine base integrated into a tetrahydrofurodioxole framework. Its IUPAC name indicates specific stereochemistry which may influence its biological interactions.

  • Molecular Formula : C15H19N5O4
  • Molecular Weight : 355.35 g/mol
  • CAS Number : 120225-75-4

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within cellular pathways:

  • Adenosine Receptors : The compound may act as an agonist at adenosine receptors (ARs), particularly A3AR. This receptor is known to play a role in anti-inflammatory responses and modulation of immune functions .
  • Signal Transduction : It potentially influences signaling pathways related to cell proliferation and apoptosis. By modulating these pathways, the compound could affect tumor growth and survival.

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in vitro:

  • Cell Proliferation Inhibition : Studies indicate that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For instance, it has demonstrated IC50 values in the micromolar range against various cancerous cells .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

  • Anti-Cancer Efficacy : Animal models have shown that administration of the compound leads to reduced tumor size in xenograft models. The mechanism involves modulation of immune responses and direct cytotoxic effects on tumor cells.

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the effects of similar purine derivatives on cancer cell lines. The results indicated that modifications in the tetrahydrofurodioxole structure significantly enhanced anti-cancer activity .
  • Case Study 2 : Another investigation focused on the pharmacokinetics of this compound in animal models. It was found to have favorable absorption characteristics and a half-life conducive for therapeutic applications .

Data Tables

ParameterValue
Molecular Weight355.35 g/mol
CAS Number120225-75-4
SolubilitySoluble in DMSO
IC50 (Cancer Cell Lines)~5 µM
Biological ActivityObserved Effect
A3 Adenosine Receptor AgonismYes
Cell Proliferation InhibitionYes
Apoptosis InductionYes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.